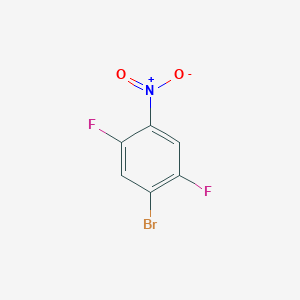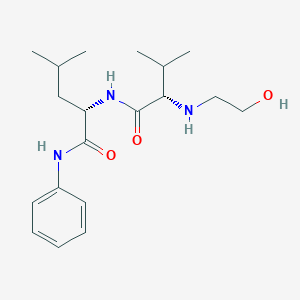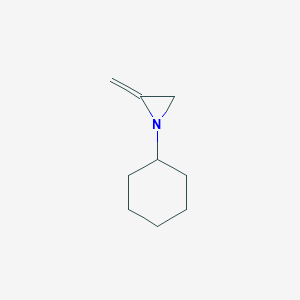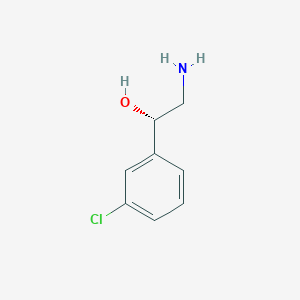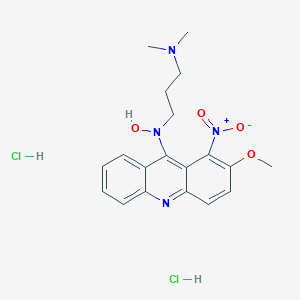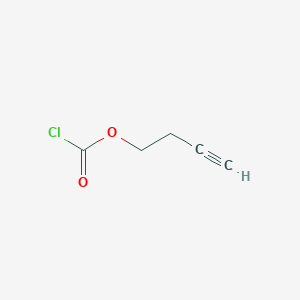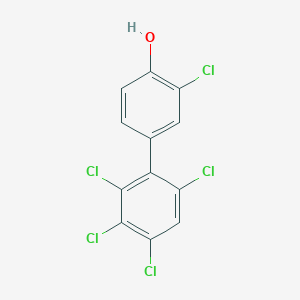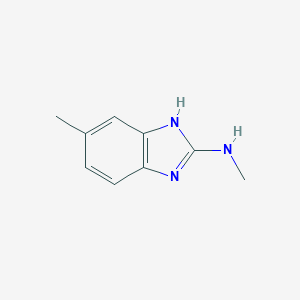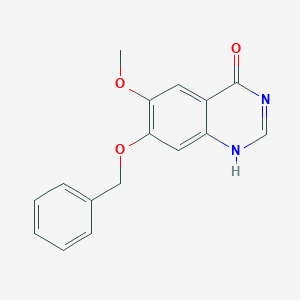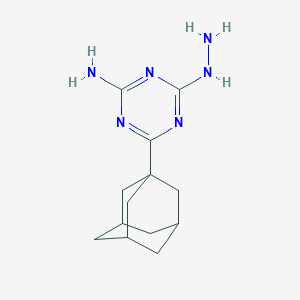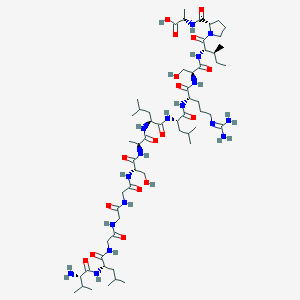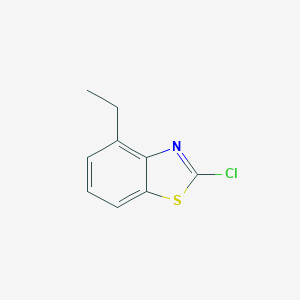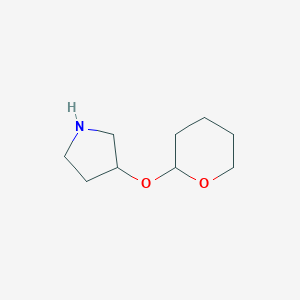
(R)-(3-Pyrrolidineoxy)-tetrahydro-2H-pyran
概要
説明
(R)-(3-Pyrrolidineoxy)-tetrahydro-2H-pyran, also known as R-PTP, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a chiral pyran derivative that has been synthesized using several methods. R-PTP has been found to exhibit various physiological and biochemical effects, making it a promising candidate for further research.
作用機序
The mechanism of action of (R)-(3-Pyrrolidineoxy)-tetrahydro-2H-pyran is not fully understood. However, it has been suggested that (R)-(3-Pyrrolidineoxy)-tetrahydro-2H-pyran may act by binding to the active site of enzymes, thereby inhibiting their activity. This mechanism of action has been supported by several studies that have shown (R)-(3-Pyrrolidineoxy)-tetrahydro-2H-pyran to exhibit potent inhibitory activity against various enzymes.
生化学的および生理学的効果
(R)-(3-Pyrrolidineoxy)-tetrahydro-2H-pyran has been found to exhibit various biochemical and physiological effects. Studies have shown that (R)-(3-Pyrrolidineoxy)-tetrahydro-2H-pyran can inhibit the activity of several enzymes, including proteases and kinases, which are involved in various cellular processes. Additionally, (R)-(3-Pyrrolidineoxy)-tetrahydro-2H-pyran has been found to exhibit anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of various diseases.
実験室実験の利点と制限
(R)-(3-Pyrrolidineoxy)-tetrahydro-2H-pyran has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized using several methods. Additionally, (R)-(3-Pyrrolidineoxy)-tetrahydro-2H-pyran exhibits high enantiomeric purity, making it a useful tool for studying chiral compounds. However, (R)-(3-Pyrrolidineoxy)-tetrahydro-2H-pyran has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for the study of (R)-(3-Pyrrolidineoxy)-tetrahydro-2H-pyran. One potential direction is the development of new drugs based on (R)-(3-Pyrrolidineoxy)-tetrahydro-2H-pyran. Additionally, further studies are needed to fully understand the mechanism of action of (R)-(3-Pyrrolidineoxy)-tetrahydro-2H-pyran and its potential applications in various fields. Finally, studies are needed to determine the safety and toxicity of (R)-(3-Pyrrolidineoxy)-tetrahydro-2H-pyran, which will be important for its potential use in clinical applications.
科学的研究の応用
(R)-(3-Pyrrolidineoxy)-tetrahydro-2H-pyran has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of drug discovery. (R)-(3-Pyrrolidineoxy)-tetrahydro-2H-pyran has been found to exhibit potent inhibitory activity against several enzymes, including proteases and kinases, making it a potential candidate for the development of new drugs.
特性
IUPAC Name |
(3R)-3-(oxan-2-yloxy)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-2-6-11-9(3-1)12-8-4-5-10-7-8/h8-10H,1-7H2/t8-,9?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZDMBKPCOKANB-VEDVMXKPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OC2CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCOC(C1)O[C@@H]2CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(3-Pyrrolidineoxy)tetrahydro-2H-pyran | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

